molecular formula C6H15Cl3NSi B14615398 CID 78070218

CID 78070218

Cat. No.: B14615398
M. Wt: 235.6 g/mol
InChI Key: VFYJAGOOAWLHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylethanamine–trichlorosilane (1/1) is a chemical compound that combines the properties of an amine and a silane. This compound is known for its applications in organic synthesis and material science. The presence of both amine and silane groups allows it to participate in a variety of chemical reactions, making it a versatile reagent in the laboratory.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylethanamine–trichlorosilane (1/1) can be synthesized through the reaction of N,N-diethylethanamine with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

(C2H5)2NH+SiHCl3(C2H5)2NSiHCl3(C_2H_5)_2NH + SiHCl_3 \rightarrow (C_2H_5)_2NSiHCl_3 (C2​H5​)2​NH+SiHCl3​→(C2​H5​)2​NSiHCl3​

Industrial Production Methods

In an industrial setting, the production of N,N-Diethylethanamine–trichlorosilane (1/1) involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylethanamine–trichlorosilane (1/1) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the trichlorosilane group can be substituted by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Such as alcohols, amines, and thiols.

    Catalysts: Acid or base catalysts can be used to facilitate certain reactions.

    Solvents: Anhydrous solvents like toluene or dichloromethane are commonly used.

Major Products

    Silanols: Formed through hydrolysis.

    Siloxanes: Formed through condensation reactions.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

N,N-Diethylethanamine–trichlorosilane (1/1) has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethylethanamine–trichlorosilane (1/1) involves the interaction of its amine and silane groups with various molecular targets. The amine group can act as a nucleophile, while the silane group can undergo hydrolysis and condensation reactions. These interactions enable the compound to modify surfaces, form stable bonds, and participate in complex chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A simpler amine with similar nucleophilic properties.

    Trimethylsilyl Chloride: A silane compound with similar reactivity in substitution and condensation reactions.

    N,N-Diisopropylethylamine: Another amine with steric hindrance, affecting its reactivity.

Uniqueness

N,N-Diethylethanamine–trichlorosilane (1/1) is unique due to the combination of amine and silane functionalities in a single molecule. This dual functionality allows it to participate in a broader range of reactions compared to compounds with only one functional group. Its ability to form stable siloxane bonds and modify surfaces makes it particularly valuable in material science and industrial applications.

Properties

Molecular Formula

C6H15Cl3NSi

Molecular Weight

235.6 g/mol

InChI

InChI=1S/C6H15N.Cl3Si/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;

InChI Key

VFYJAGOOAWLHJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.